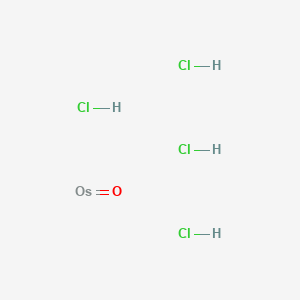
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: L-tryptophanamide, 5-oxo-L-proline, and L-histidine. Its complex structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反応の分析
Types of Reactions
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, reduced peptide fragments, and substituted histidine derivatives. These products can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The peptide is used in the production of bioactive compounds and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
類似化合物との比較
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar peptides, such as:
Gonadorelin: A decapeptide that stimulates the release of gonadotropins.
Protirelin: A tripeptide that stimulates the release of thyroid-stimulating hormone (TSH).
Thyrotropin-releasing hormone (TRH): A tripeptide that regulates the release of TSH and prolactin.
The uniqueness of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other peptides, it combines the structural features of tryptophan, proline, and histidine, making it a versatile compound for various research purposes.
特性
CAS番号 |
33217-51-5 |
|---|---|
分子式 |
C22H25N7O4 |
分子量 |
451.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N7O4/c23-20(31)17(7-12-9-25-15-4-2-1-3-14(12)15)28-22(33)18(8-13-10-24-11-26-13)29-21(32)16-5-6-19(30)27-16/h1-4,9-11,16-18,25H,5-8H2,(H2,23,31)(H,24,26)(H,27,30)(H,28,33)(H,29,32)/t16-,17-,18-/m0/s1 |
InChIキー |
RPCCMVHZNGWHPM-BZSNNMDCSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)




